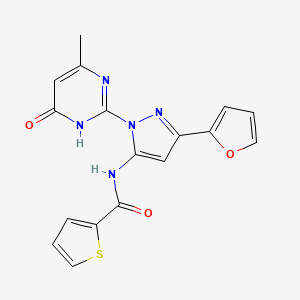![molecular formula C16H11N5O2S4 B2529187 N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide CAS No. 389073-55-6](/img/structure/B2529187.png)
N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several heterocyclic rings including a benzothiazole, thiadiazole, and thiophene . These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The structure of this compound would be determined by the arrangement of its atoms and the bonds between them. This could be analyzed using spectroscopic techniques such as IR, NMR, and mass spectrometry .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. Benzothiazoles, for example, are known to participate in a variety of chemical reactions .Scientific Research Applications
Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds like thiophene, benzothiazole, and thiadiazole derivatives have been extensively studied for their pharmacological potential. These compounds are known for their diverse biological activities, which include antimicrobial, anti-inflammatory, analgesic, antitumor, antiviral, and antioxidant properties. The thiadiazole ring, in particular, has been identified as a crucial pharmacophore in the development of new therapeutic agents due to its versatile pharmacological potential (M. Lelyukh, 2019). Similarly, benzothiazole derivatives have been highlighted for their significant roles in medicinal chemistry, offering a wide range of biological activities and serving as core structures in the development of potent drugs (Sumit, Arvind Kumar, A. Mishra, 2020).
Synthetic Pathways and Biological Importance
The synthesis of thiophene analogues, for example, has been explored for their potential carcinogenicity and biological relevance, indicating the interest in understanding their interaction with biological systems and their potential as therapeutic agents or in drug discovery (J. Ashby, J. Styles, D. Anderson, D. Paton, 1978). Additionally, the synthesis and biological importance of 2-(thio)ureabenzothiazoles highlight the significance of these heterocyclic systems in medicinal chemistry, suggesting that they could serve as potential therapeutic agents due to their varied pharmacological activities (M. Rosales-Hernández, J. Mendieta-Wejebe, I. Padilla-Martínez, E. García-Báez, A. Cruz, 2022).
Structural-Activity Relationships
Understanding the structure-activity relationships of thiophene derivatives has been a focus of research, aiming to delineate how different molecular modifications influence their therapeutic properties. This research informs the development of new compounds with enhanced biological activities or reduced side effects (G. Drehsen, J. Engel, 1983).
Future Directions
properties
IUPAC Name |
N-[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O2S4/c22-12(18-14-17-9-4-1-2-5-10(9)26-14)8-25-16-21-20-15(27-16)19-13(23)11-6-3-7-24-11/h1-7H,8H2,(H,17,18,22)(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTIDASQUHZIBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O2S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-2-furohydrazide](/img/structure/B2529104.png)
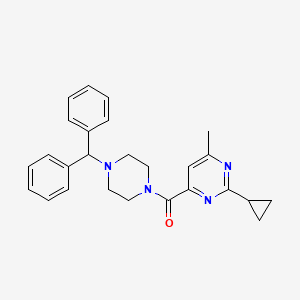
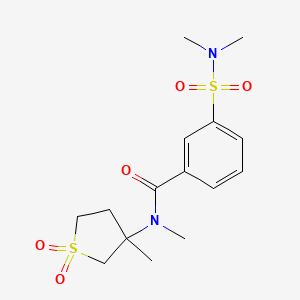
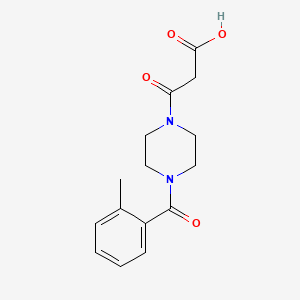
![(Z)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2529108.png)
![4-tert-butyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2529111.png)
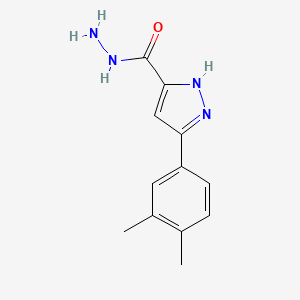
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-bromo-2-chlorobenzamide](/img/structure/B2529115.png)
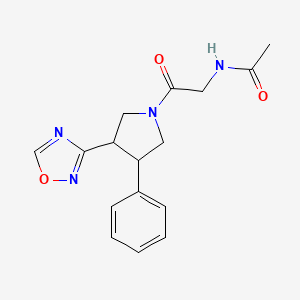
![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2529117.png)

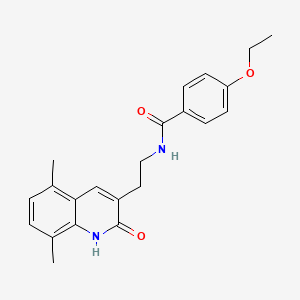
![2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde](/img/structure/B2529122.png)
